N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide
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Description
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” are two compounds that have similar structures . They both contain a 1,1-dioxo-1lambda6-thiolan-3-yl group and a methyl group .
Molecular Structure Analysis
The molecular structure of these compounds involves a thiolan ring with two oxygen atoms attached, forming a 1,1-dioxo group . There is also a methyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” might provide some insights . They both have a molecular weight of around 247.72 .
Scientific Research Applications
Reductive Chemistry and Cytotoxicity
N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-3-nitrobenzamide's analogs have been studied for their reductive chemistry and selective toxicity towards hypoxic cells. The selective toxicity is attributed to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amine or hydroxylamine, making these compounds potent in targeting hypoxic tumor cells without affecting healthy tissues. This characteristic is crucial for developing novel anticancer agents with minimized side effects (Palmer et al., 1995).
Stimuli-responsive Materials
Research into stimuli-responsive thiol-epoxy networks incorporating o-nitrobenzyl chemistry has demonstrated the ability to alter bulk and surface properties of materials via light activation. This innovative approach enables the development of smart materials with applications ranging from self-healing surfaces to controlled drug delivery systems (Romano et al., 2018).
Hypoxia-selective Antitumor Agents
Studies on regioisomers of hypoxia-selective cytotoxins related to N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-3-nitrobenzamide have revealed insights into their structure-activity relationships. These compounds demonstrate significant potential in selectively targeting and destroying hypoxic tumor cells, a common characteristic of solid tumors resistant to traditional chemotherapy (Palmer et al., 1996).
Antibacterial Applications
Derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-3-nitrobenzamide have shown promising results in antibacterial studies. These compounds exhibit significant activity against various bacterial strains, suggesting their potential in developing new antibacterial agents (Ravichandiran et al., 2015).
Gadolinium(III) Ion-selective Electrode
The compound's derivatives have been utilized in the development of Gadolinium(III) ion-selective electrodes, indicating its applications in analytical chemistry and environmental monitoring. Such electrodes offer high sensitivity and specificity, essential for trace metal analysis in complex matrices (Zamani & Behmadi, 2012).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(11-5-6-20(18,19)8-11)12(15)9-3-2-4-10(7-9)14(16)17/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHQFVSIFNICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide |
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